![molecular formula C23H27N3O5S B5249053 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE](/img/structure/B5249053.png)
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE is a complex organic compound that features a benzodioxole ring, a pyrrolidine sulfonyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Benzodioxole to a Piperazine Ring: This step involves the reaction of the benzodioxole derivative with a piperazine derivative under basic conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This is done by reacting the intermediate with pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted derivatives at the benzodioxole or piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biology: It can be used as a probe to study biological pathways and interactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The pyrrolidine sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- ®-2-[(2H-1,3-Benzodioxol-5-yl)methyl]pyrrolidine
- 1-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethoxy)ethan-1-amine
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE is unique due to the combination of its structural features, which include a benzodioxole ring, a pyrrolidine sulfonyl group, and a piperazine ring. This combination imparts unique chemical and biological properties that are not found in the similar compounds listed above.
Eigenschaften
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c27-23(19-4-3-5-20(15-19)32(28,29)26-8-1-2-9-26)25-12-10-24(11-13-25)16-18-6-7-21-22(14-18)31-17-30-21/h3-7,14-15H,1-2,8-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNWRHRYZLJWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5248970.png)
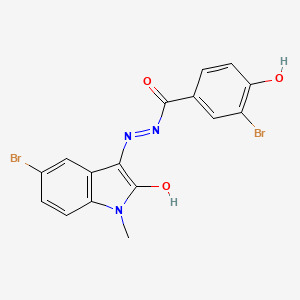
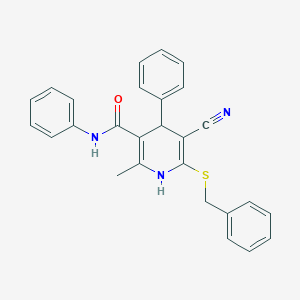
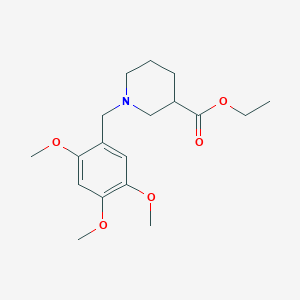
![1-ethoxy-4-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5248979.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dinitrobenzamide](/img/structure/B5248982.png)
![2-(2-chloro-6-fluorophenyl)-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5248999.png)
![(4Z)-4-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5249019.png)
![3-bromo-4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5249025.png)
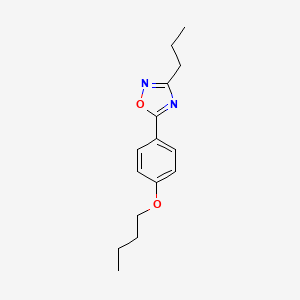
![4-fluoro-2-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B5249043.png)
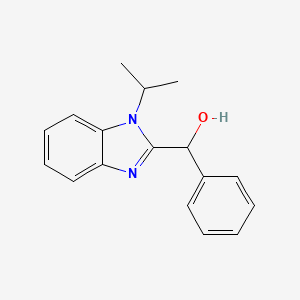
![(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl)-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone](/img/structure/B5249060.png)
![N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5249065.png)
